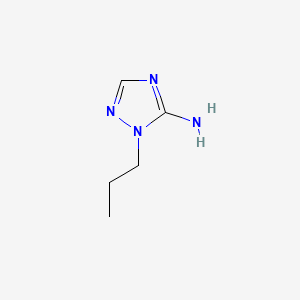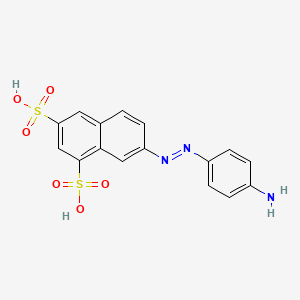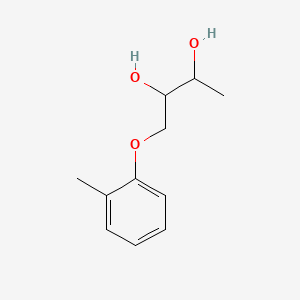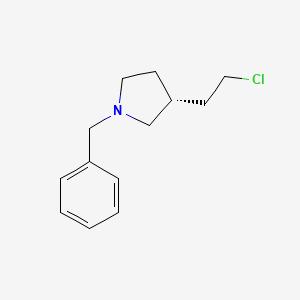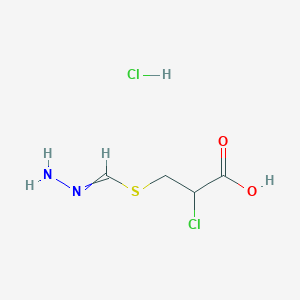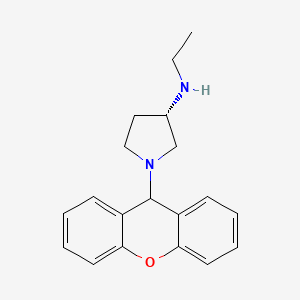
3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)- is a chemical compound with the molecular formula C19H22N2O and a molecular weight of 294.39 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring, an ethyl group, and a xanthene moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)- involves several steps. One common method includes the reaction of 9H-xanthene-9-carbaldehyde with N-ethylpyrrolidine in the presence of a suitable catalyst . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)- is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)- can be compared with other similar compounds, such as:
3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, D-®-: This is the enantiomer of the L-(S)- form and may exhibit different biological activities.
N-ethyl-1-(9H-xanthen-9-yl)pyrrolidin-3-amine: A similar compound with slight structural variations that can affect its chemical properties and applications.
The uniqueness of 3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)- lies in its specific stereochemistry and the resulting effects on its chemical and biological properties.
Properties
CAS No. |
52963-47-0 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(3S)-N-ethyl-1-(9H-xanthen-9-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C19H22N2O/c1-2-20-14-11-12-21(13-14)19-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)19/h3-10,14,19-20H,2,11-13H2,1H3/t14-/m0/s1 |
InChI Key |
VHOQCSPRSPJIAH-AWEZNQCLSA-N |
Isomeric SMILES |
CCN[C@H]1CCN(C1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Canonical SMILES |
CCNC1CCN(C1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13954257.png)
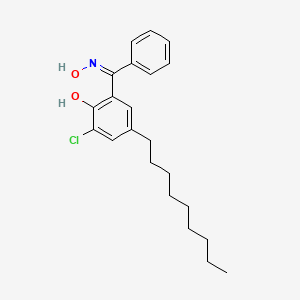
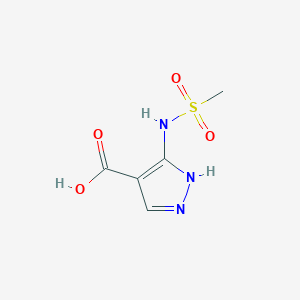

![7-(2-Aminoethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13954269.png)
